molecular formula C25H20ClN3O3 B10875187 [4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate

[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate

Cat. No.: B10875187
M. Wt: 445.9 g/mol
InChI Key: JYLJVECKHGUUMG-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is trans-4-[4-(dimethylamino)phenyliminomethyl]-N-phenylpyridinium hexafluorophosphate .
  • Its chemical formula is C20H20N3PF6 .
  • The phenylene and pyridyl rings in this compound are nearly coplanar, with a dihedral angle of 7.5°.
  • The phenyl substituent forms a dihedral angle of 56.6° with the pyridyl ring.
  • This compound crystallizes in the non-centrosymmetric space group Cc and is a potential candidate for quadratic non-linear optical effects.
  • Preparation Methods

    • Synthesis: It is prepared by base-catalyzed condensation of N-phenylpicolinium chloride hydrate with N,N’-dimethyl-4-nitrosoaniline.
    • Industrial production methods may vary, but this reaction provides a route to the compound.
  • Chemical Reactions Analysis

    • Reactions: The compound can undergo various reactions, including intramolecular charge transfer (ICT).
    • Common reagents: Aniline, picoline, 2,4-dinitrochlorobenzene.
    • Major products: The compound exhibits an intense visible absorption band at 534 nm in acetonitrile due to ICT from the highest occupied molecular orbital (primarily localized on the electron-rich NMe2 group) to the lowest unoccupied molecular orbital (localized on the electron-deficient pyridinium unit).
  • Scientific Research Applications

    • Chemistry: Investigate its optical properties, crystal structures, and potential as an NLO material.
    • Biology: Explore its interactions with biological molecules.
    • Medicine: Assess its pharmacological properties.
    • Industry: Consider its use in optoelectronic devices.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves its electronic structure and interactions with other molecules.
    • Molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • Similar compounds include hemicyanine dyes and other N-arylpyridinium Schiff base derivatives.
    • Uniqueness: Its specific combination of substituents and functional groups sets it apart.

    Remember that this compound’s potential applications and mechanisms warrant further research, and its uniqueness lies in its specific structure and properties

    Properties

    Molecular Formula

    C25H20ClN3O3

    Molecular Weight

    445.9 g/mol

    IUPAC Name

    [4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate

    InChI

    InChI=1S/C25H20ClN3O3/c1-29(2)21-13-11-20(12-14-21)27-16-22-25(31-23(28-22)17-7-4-3-5-8-17)32-24(30)18-9-6-10-19(26)15-18/h3-16H,1-2H3

    InChI Key

    JYLJVECKHGUUMG-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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